molecular formula C24H22Cl2N6O B11453432 2,4-dichloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide

2,4-dichloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide

Cat. No.: B11453432
M. Wt: 481.4 g/mol
InChI Key: PETBEFGOQOJXRR-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]BENZAMIDE is a complex organic compound that features a combination of indole, pyrimidine, and benzamide structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling with a benzamide derivative. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols, and other nucleophilic species

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,4-DICHLORO-N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin.

    Pyrimidine Derivatives: Compounds like thymine and cytosine, which are essential components of DNA and RNA.

    Benzamide Derivatives: Compounds such as metoclopramide and sulpiride, used in medicinal chemistry.

Uniqueness

2,4-DICHLORO-N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]BENZAMIDE is unique due to its combination of indole, pyrimidine, and benzamide structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H22Cl2N6O

Molecular Weight

481.4 g/mol

IUPAC Name

2,4-dichloro-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]benzamide

InChI

InChI=1S/C24H22Cl2N6O/c1-14-11-15(2)30-24(29-14)32-23(31-22(33)19-8-7-17(25)12-20(19)26)27-10-9-16-13-28-21-6-4-3-5-18(16)21/h3-8,11-13,28H,9-10H2,1-2H3,(H2,27,29,30,31,32,33)

InChI Key

PETBEFGOQOJXRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=C(C=C(C=C4)Cl)Cl)C

Origin of Product

United States

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